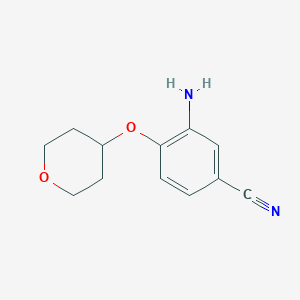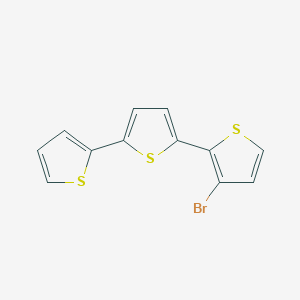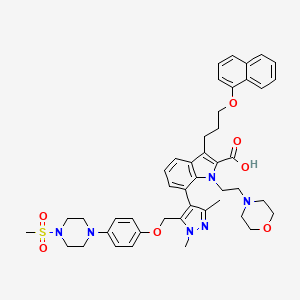
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate is a chemical compound belonging to the acridine family Acridines are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate typically involves the reaction of 9-chloroacridine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine and ethylchloroformate to facilitate the reaction . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the DNA helix .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-chloroacridine: A precursor in the synthesis of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate, known for its biological activity.
Acriflavine: An acridine derivative with potent antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Uniqueness
This compound stands out due to its specific structural modifications, which enhance its potential applications in medicinal chemistry and industrial processes. Its ability to intercalate into DNA and its unique reactivity profile make it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)11-7-4-6-10-13(16)9-5-2-3-8-12(9)17-14(10)11/h4,6-7H,2-3,5,8H2,1H3 |
Clé InChI |
KBWPLYGRUYCQNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1N=C3CCCCC3=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)






![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
